
5-(3-Fluorofenil)-1,2-oxazol-3-amina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 3-fluorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the 3-fluorophenyl group. The oxazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
La estructura principal de 5-(3-Fluorofenil)-1,2-oxazol-3-amina ha sido identificada como un posible andamiaje para desarrollar nuevos agentes antimicrobianos. La presencia de la parte 3-fluorofenilo sugiere que podría ser eficaz para prevenir el desarrollo de formas resistentes de bacterias y hongos. Este compuesto podría servir como punto de partida para sintetizar sustancias con actividad antifúngica moderada contra especies como Candida spp. .
Investigación del Cáncer
En la investigación del cáncer, el grupo 3-fluorofenilo dentro de este compuesto es de interés debido a su posible papel en la inhibición de enzimas dentro de la vía de la quinurenina. Esta vía a menudo se activa en el cáncer, y su inhibición podría ser una estrategia para el tratamiento del cáncer. La estructura del compuesto podría modificarse para mejorar su potencia pan-inhibitoria, lo que podría conducir a nuevas terapias contra el cáncer .
Diseño de Fármacos
La This compound se puede utilizar en el diseño de fármacos, particularmente a través del reemplazo bioisostérico. Reemplazar un anillo de fenilo con un grupo ferrocenilo, por ejemplo, podría conducir a compuestos con mayor potencia y selectividad. Este enfoque podría generar fármacos novedosos con perfiles terapéuticos mejorados .
Síntesis de Bases de Schiff
Este compuesto puede actuar como precursor en la síntesis de bases de Schiff, que son una clase de compuestos orgánicos con diversas aplicaciones, incluyendo como ligandos en química de coordinación. Las bases de Schiff derivadas de este compuesto podrían exhibir propiedades únicas útiles en ciencia de materiales y catálisis .
Estudios de Acoplamiento Molecular
This compound: los derivados se pueden utilizar en estudios de acoplamiento molecular para dilucidar el mecanismo de actividad antibacteriana y antifúngica. Estos estudios pueden ayudar a comprender cómo estos compuestos interactúan con objetivos biológicos, como la topoisomerasa IV y la dihidrofolato reductasa, que son cruciales en el ciclo de vida de los patógenos .
Evaluación de la Citotoxicidad
El compuesto se puede utilizar para evaluar la citotoxicidad en diversas líneas celulares. Esto es esencial para determinar el perfil de seguridad de los nuevos fármacos y comprender sus posibles efectos secundarios. Es un paso crítico en el proceso de desarrollo de fármacos, asegurando que solo los compuestos con márgenes de seguridad aceptables pasen a ensayos clínicos .
Actividad Antifúngica
Derivados específicos de This compound han mostrado promesa en aplicaciones antifúngicas. Podrían desarrollarse aún más para tratar infecciones fúngicas oportunistas, que son una preocupación importante para los pacientes inmunocomprometidos, como aquellos que se someten a quimioterapia o después de un trasplante de órganos .
Estudio del Mecanismo de Resistencia
Estudiar los mecanismos de resistencia contra los fármacos existentes es crucial para desarrollar nuevos tratamientosThis compound y sus derivados se pueden utilizar para explorar cómo los patógenos desarrollan resistencia, lo que lleva a la creación de terapias antimicrobianas más efectivas y duraderas .
Mecanismo De Acción
Target of Action
The primary target of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is the protease-activated receptor 1 (PAR-1), also known as the thrombin receptor . This receptor is highly expressed on platelets and plays a crucial role in mediating thrombotic response .
Mode of Action
5-(3-Fluorophenyl)-1,2-oxazol-3-amine functions as an antagonist of the PAR-1 receptor . It inhibits thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of many different nucleic acid components. Enzymes from these routes, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .
Pharmacokinetics
The pharmacokinetic properties of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine include high bioavailability, extensive protein binding, and hepatic metabolism primarily via the CYP3A enzymes . The compound has a long elimination half-life, and it is excreted through feces and urine . These properties impact the compound’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine’s action include the inhibition of platelet aggregation and the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. For instance, the compound’s action can be affected by the presence of strong CYP3A4 inhibitors or inducers, which can alter its metabolism . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a useful compound for laboratory experiments due to its low toxicity and its ability to be easily synthesized. It is also relatively inexpensive and can be synthesized in large quantities. However, its mechanism of action is not fully understood and its effects on humans is still unknown.
Direcciones Futuras
There are a variety of potential future directions for research on 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. These include further studies on its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine and its derivatives, as well as its potential uses in the synthesis of other compounds. Finally, further studies could be conducted to determine the toxicity of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine and its derivatives.
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLOFXXXNEIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
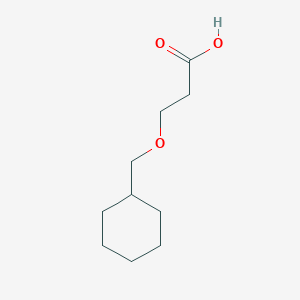
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
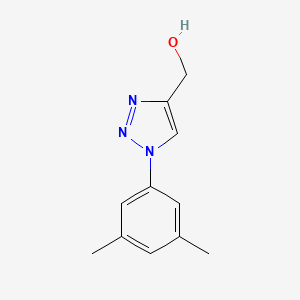
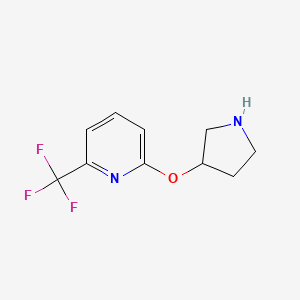
![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)
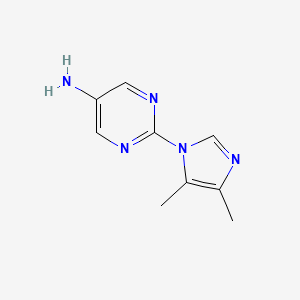
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)
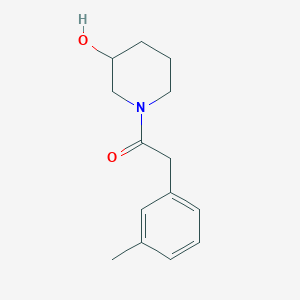
![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)